N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a central oxazole ring substituted with pyrazine-2-carboxamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups via carboxamide linkages.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-15(11-8-18-3-4-19-11)22-17-21-12(9-27-17)16(24)20-10-1-2-13-14(7-10)26-6-5-25-13/h1-4,7-9H,5-6H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHOZFGWMPAFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Heterocyclic Core Variations
The oxazole core in the target compound distinguishes it from analogs with oxadiazole, thiazoline, or imidazopyridine cores. For example:
Key Observations :
- The oxazole core may offer distinct electronic properties compared to oxadiazole or thiazoline, influencing binding affinity or metabolic stability.
Substituent Diversity
Substituents on the dihydrobenzo dioxin moiety and adjacent groups vary significantly:
Key Observations :
Amine vs. Carboxamide Derivatives
Amine-containing analogs (e.g., dibenzylamines) contrast with the carboxamide-based target compound:
Key Observations :
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